molecular formula C11H13NO2 B2633134 (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid CAS No. 1241681-66-2

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

Cat. No. B2633134
CAS RN: 1241681-66-2
M. Wt: 191.23
InChI Key: DQOBFNNHIKEOLB-VHSXEESVSA-N
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Description

“(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as secondary alcohols . The numbers, 2 and 3, are simply the carbons that are stereogenic .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

Research conducted by Devi et al. (2018) on a closely related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, utilized spectroscopic analysis and theoretical approaches for structural characterization. Their study employed density functional theory (DFT) to discuss structural and thermodynamic parameters, demonstrating the compound's potential in hyperpolarizability and NLO (Non-Linear Optical) properties. This indicates its relevance in materials science for developing future NLO materials (Devi et al., 2018).

Synthesis of Biologically Active Compounds

Ohigashi et al. (2010) described a practical and efficient synthesis pathway for a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting its importance as a chiral building block in the synthesis of biologically active compounds. This process is significant for the pharmaceutical industry, providing a robust method for producing key intermediates with high yield and purity (Ohigashi et al., 2010).

Improvement in Catalytic Reactions

Moon and Stephens (2013) found that carboxylic acid additives could significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions. Their findings suggest that such additives, including phenylacetic and pivalic acids, can improve reaction yields, potentially impacting the efficiency of synthetic pathways involving pyrrolidine derivatives (Moon & Stephens, 2013).

Molecular Docking and DFT Studies

Another study by Devi et al. (2018) on the novel compound BCOPCA, characterized through spectroscopic and DFT studies, explored its antimicrobial activity and potential as an NLO material through molecular docking studies. This research highlights the compound's application in developing new antimicrobial agents and materials with non-linear optical properties (Devi et al., 2018).

Parallel Synthesis for Chemical Libraries

Črček et al. (2012) demonstrated the parallel synthesis of a library of compounds using a pyrrolidine derivative as a core structure. This approach is crucial for pharmaceutical research, enabling the rapid generation of diverse compound libraries for drug discovery (Črček et al., 2012).

Stereochemical Preparation and Peptide Synthesis

Research into the stereochemical preparation of amino acid derivatives, such as those conducted by Yoshinari et al. (2011), provides insight into the synthesis of structurally complex peptides. These studies underscore the versatility of pyrrolidine derivatives in synthesizing optically active amino acids, which are pivotal in developing peptide-based therapeutics (Yoshinari et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “α,β-Dibromohydrocinnamic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels need to be elucidated through future research.

properties

IUPAC Name

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBFNNHIKEOLB-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

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